molecular formula C10H12BrNO3S B2650174 N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam CAS No. 1250914-47-6

N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam

Cat. No. B2650174
M. Wt: 306.17
InChI Key: NEKPAEYNBQZNRA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” is not available. However, the molecular structure of a related compound, 5-Bromo-2-methoxyphenyl benzenesulfonate, has been reported3.



Chemical Reactions Analysis

Specific chemical reactions involving “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” are not available. However, 5-Bromo-2-methoxybenzenesulfonamide, a related compound, is known1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” are not available. However, a related compound, 5-Bromo-2-methoxyphenyl benzenesulfonate, has been reported to have a density of 1.5±0.1 g/cm3, boiling point of 463.8±45.0 °C at 760 mmHg, and a molar refractivity of 76.1±0.4 cm33.


Scientific Research Applications

Synthesis and Characterization

N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam and its derivatives are of interest due to their unique chemical structures, which make them suitable for a variety of synthetic applications. For example, the synthesis and characterization of organophosphorus compounds, including those related to N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam, have been explored to understand their reactivity and potential applications in organic synthesis (Shabana, Osman, & Atrees, 1993).

Applications in Drug Metabolism

The compound's structural analogues have been studied for their role in drug metabolism. For instance, studies on biaryl-bis-sulfonamide derivatives, which share a similar structural motif with N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam, have revealed their potential as modulators of specific receptors, showcasing the importance of such structures in medicinal chemistry (Zmijewski et al., 2006).

Natural Product Synthesis

The synthesis of bromophenol derivatives from natural sources, such as red algae, which may include compounds structurally related to N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam, has been investigated. These studies contribute to our understanding of natural product chemistry and the potential bioactivity of these compounds (Zhao et al., 2004).

Material Science Applications

Compounds similar to N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam have been utilized in the development of advanced materials, such as regioregular poly(3-hexylthiophene), which finds applications in electronic and photonic devices (Bronstein & Luscombe, 2009).

Safety And Hazards

The safety and hazards of “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” are not available. However, a related compound, 5-Bromo-2-methoxybenzenesulfonyl chloride, is known to cause severe skin burns and eye damage5.


Future Directions

The future directions of “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” are not available. However, research in the field of organic chemistry continues to advance, and new synthesis methods and applications for complex organic compounds are continually being explored.


Please note that the information provided is based on related compounds and may not directly apply to “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam”. For accurate information, specific studies on “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” would be required.


properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c1-15-10-4-3-8(11)7-9(10)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKPAEYNBQZNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam

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